2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid
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Overview
Description
2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H6F6N2O2 It is known for its unique structure, which includes both trifluoroethyl and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid typically involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the yield and purity of the final product. Additionally, industrial production may involve further purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,2,2-Trifluoroethyl)amino]-4-(trifluoromethyl)pyridine-3-carboxylic acid
- **2-[(2,2,2-Trifluoroethyl)amino]-5-(trifluoromethyl)pyridine-3-carboxylic acid
- **2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-4-carboxylic acid
Uniqueness
2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the trifluoroethyl and trifluoromethyl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the position of the trifluoromethyl group can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O2/c10-8(11,12)3-16-6-4(7(18)19)1-2-5(17-6)9(13,14)15/h1-2H,3H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPVEMDXWFZCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)NCC(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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